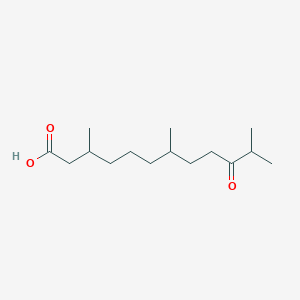
Dodecanoic acid, 3,7,11-trimethyl-10-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,7,11-trimethyl-10-oxo-dodecanoic acid typically involves multiple steps. One documented method starts with geraniol as the starting material. The synthesis proceeds through eight steps, including regioselective alkylation of methyl isopropyl ketone . The overall yield of this synthetic route is approximately 18.5% .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthetic route involving geraniol and regioselective alkylation provides a basis for potential industrial-scale production. Optimization of reaction conditions and scaling up the process would be necessary for commercial production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The ketone functional group in 3,7,11-trimethyl-10-oxo-dodecanoic acid can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups and the ketone can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Halogenated compounds and other substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Its unique structure may make it useful in studying biological pathways and interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,7,11-trimethyl-10-oxo-dodecanoic acid depends on its specific application. In general, the compound’s effects are mediated through its interactions with molecular targets such as enzymes and receptors. The ketone functional group and the methyl groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
3,7,11-trimethyl-dodecanoic acid: A similar sesquiterpenoid compound without the ketone functional group.
Dodecanoic acid: The parent compound without the methyl groups and ketone functional group.
Uniqueness: 3,7,11-trimethyl-10-oxo-dodecanoic acid is unique due to the presence of both the ketone functional group and the three methyl groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
137761-18-3 |
|---|---|
Fórmula molecular |
C15H28O3 |
Peso molecular |
256.38 g/mol |
Nombre IUPAC |
3,7,11-trimethyl-10-oxododecanoic acid |
InChI |
InChI=1S/C15H28O3/c1-11(2)14(16)9-8-12(3)6-5-7-13(4)10-15(17)18/h11-13H,5-10H2,1-4H3,(H,17,18) |
Clave InChI |
ADXMPKRQVCZMLZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)CCC(C)CCCC(C)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



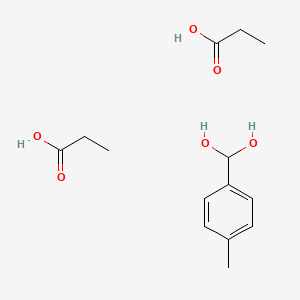
![4-[(3-Methylbutoxy)carbonyl]phenyl 4-butoxybenzoate](/img/structure/B14271273.png)
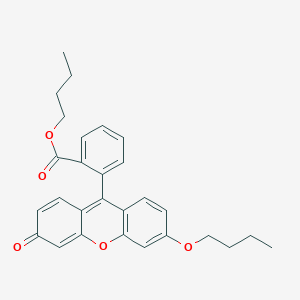
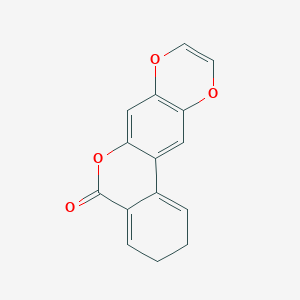

![Phenyl [(2-phenylacetamido)methyl]phosphonate](/img/structure/B14271294.png)
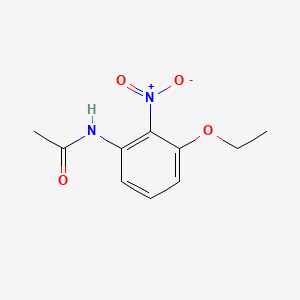


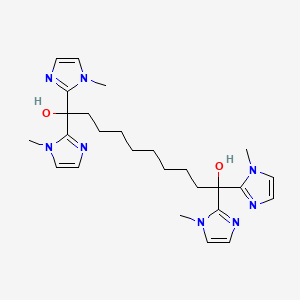
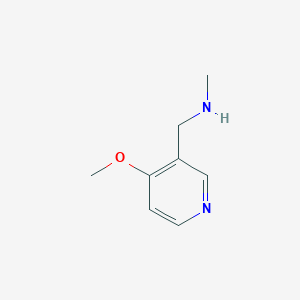
![2-[(1,3-Thiazolidin-2-yl)sulfanyl]ethan-1-amine](/img/structure/B14271343.png)
![4-[4-(4-Nitrophenyl)buta-1,3-diyn-1-YL]pyridine](/img/structure/B14271351.png)
